Alprenolol tartrate, (R)-
CAS No.: 100897-05-0
Cat. No.: VC0518147
Molecular Formula: C19H29NO8
Molecular Weight: 399.44
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100897-05-0 |
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Molecular Formula | C19H29NO8 |
Molecular Weight | 399.44 |
IUPAC Name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, (2R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |
Standard InChI | 1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m11/s1 |
Standard InChI Key | MADUQKMQKQDWJH-UJHLBYSISA-N |
SMILES | CC(C)NC[C@H](COc1ccccc1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
Alprenolol tartrate, (R)- is identified through several standardized chemical nomenclature systems. The compound is registered with CAS number 100897-05-0, representing its unique chemical identity in regulatory and research databases. In the PubChem database, it is indexed under CID 91810594, providing standardized access to its structural and chemical information . The compound exhibits a specific stereochemistry designated by the (R)- prefix, indicating its three-dimensional configuration.
Chemical Structure and Composition
The molecular formula of Alprenolol tartrate, (R)- is C19H29NO8, with a precise molecular weight of 399.44 g/mol . The IUPAC nomenclature provides its systematic chemical name: 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, (2R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt). This structure represents a salt formed between the (R)-isomer of alprenolol and tartaric acid in a 1:1 ratio.
The full chemical structure can be represented using standard chemical identifiers such as the InChI string: 1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m11/s1. This intricate chemical description encodes the precise arrangement of atoms and bonds in the molecule.
Synonyms and Alternative Designations
Several alternative names exist for the compound, which are important for cross-referencing in different databases and literature:
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Alprenolol tartrate, (R)-
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UNII-9ZCU0RY44B
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9ZCU0RY44B
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100897-05-0 (CAS Number)
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2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, (2R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt)
Physical and Chemical Properties
Physical Characteristics
Alprenolol tartrate, (R)- typically appears as a solid powder at room temperature. Its physical state is important for pharmaceutical formulation and stability considerations. The compound's physical properties contribute to its handling characteristics during manufacturing and its behavior in biological systems.
Solubility and Stability
The compound demonstrates solubility in dimethyl sulfoxide (DMSO), which is frequently used as a vehicle for pharmacological testing. The tartrate salt form generally enhances water solubility compared to the free base of alprenolol, which is a common pharmaceutical strategy to improve bioavailability.
Regarding stability, the compound has a reported shelf life exceeding three years when stored properly. The recommended storage conditions include a dry, dark environment at temperatures between 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years). These specific storage requirements help maintain the chemical integrity and therapeutic efficacy of the compound.
Component Structure Analysis
Pharmacological Profile
Relationship to Parent Compound
Alprenolol tartrate, (R)- is a salt form derived from alprenolol, which functions as a non-selective beta-adrenergic receptor blocker. The parent compound is used in the treatment of several cardiovascular conditions, including hypertension, angina pectoris, and acute myocardial infarction. The tartrate salt formation represents a pharmaceutical modification designed to enhance the original compound's solubility and stability, making it more suitable for pharmaceutical formulations.
Mechanism of Action
As a derivative of alprenolol, the tartrate salt likely maintains the beta-blocking activity of the parent compound. Beta-blockers function by competitively antagonizing the effects of catecholamines at beta-adrenergic receptors, thereby reducing heart rate, myocardial contractility, and blood pressure. The specific (R)- stereochemistry is significant as it typically confers greater activity at beta-receptors compared to the (S)- enantiomer.
Pharmacokinetics and Pharmacodynamics
Clinical Applications and Research Findings
Therapeutic Uses
Alprenolol tartrate, (R)- inherits the therapeutic applications of its parent compound alprenolol, which is primarily used in cardiovascular medicine. The key indications include:
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Hypertension management
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Angina pectoris treatment
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Acute myocardial infarction intervention
Clinical Research Evidence
Significant research findings support the clinical utility of alprenolol, particularly in cardiovascular applications. One notable study demonstrated that alprenolol significantly reduced mortality in patients aged 65 or younger with definite or suspected myocardial infarction. This important finding positions the compound as a potentially life-saving intervention in acute cardiac settings.
Property | Alprenolol tartrate, (R)- | Alprenolol (Parent Compound) |
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Molecular Formula | C19H29NO8 | C15H23NO2 |
Molecular Weight | 399.44 g/mol | 249.35 g/mol |
Physical State | Solid powder | Varies by formulation |
Solubility | Soluble in DMSO | Limited water solubility |
Clinical Application | Cardiovascular conditions | Hypertension, angina, MI |
Shelf Life | >3 years (properly stored) | Varies by formulation |
Storage Requirements | 0-4°C (short term), -20°C (long term) | Varies by formulation |
This comparison highlights the modifications introduced by the tartrate salt formation, particularly in terms of molecular composition and physicochemical properties.
Pharmaceutical Development and Regulatory Status
Formulation Considerations
The tartrate salt formulation of alprenolol represents a pharmaceutical development strategy to enhance the drug's properties. Salt formation is a common approach to improve the solubility, stability, and bioavailability of pharmaceutical compounds. The specific choice of tartaric acid as the counter-ion suggests considerations regarding:
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Improved aqueous solubility
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Enhanced chemical stability
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Potentially modified dissolution profile
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Possible improvements in bioavailability
Regulatory Documentation
Alprenolol tartrate, (R)- is registered in various chemical and pharmaceutical databases, including PubChem (created on 2015-07-11, last modified on 2025-03-01) , indicating ongoing regulatory and research attention to this compound. The assignment of a UNII code (9ZCU0RY44B) further demonstrates its recognition in regulatory frameworks, particularly those associated with the U.S. Food and Drug Administration.
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